5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde
Overview
Description
“5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde” is a chemical compound . It is related to the class of biogenic organic compounds known as catechols and o-quinones, which play an essential role in the metabolism of plants and living organisms . These compounds are widely used in organic, bioorganic, coordination, and polymer chemistry .
Synthesis Analysis
A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .Scientific Research Applications
Electrophilic Substitution in Naphthalene Derivatives
- Electrophilic Substitution and Proton Sponge Applications : Research by M. A. Mekh et al. (2010) explored the electrophilic substitution in naphthalene derivatives. This study provides insights into the reactivity of these compounds under different conditions and their applications as 'push-pull' proton sponges (Mekh et al., 2010).
Synthesis and Stereochemistry
- Synthesis of Dihydro and Ethanodibenz Derivatives : Research conducted by N. Harada et al. (1978) focused on the synthesis and absolute stereochemistry of various dihydro and ethanodibenz derivatives of naphthalene. These studies are crucial for understanding the structural and stereochemical aspects of naphthalene-based compounds (Harada et al., 1978).
Nucleophilic Reactivity
- Nucleophilic Reactivity of TEMPO Anion : T. Inokuchi and H. Kawafuchi (2004) investigated the reactivity of the TEMPO anion as a nucleophile. This research is significant for understanding the chemical transformations involving haloalkanes or acyl halides to aldehydes (Inokuchi & Kawafuchi, 2004).
Novel Building Blocks in Drug Synthesis
- Development of New Building Blocks for Silicon-Based Drugs : A study by M. W. Büttner et al. (2007) demonstrated the creation of new building blocks for the synthesis of biologically active derivatives. This research contributes to the development of silicon-based drugs and odorants (Büttner et al., 2007).
Proton Sponge Characteristics
- Study on 'Push-Pull' Proton Sponges : Research by V. Ozeryanskii et al. (2009) examined proton sponges featuring naphthalene derivatives. This work provided insights into the π-acceptor effects of different groups in these compounds (Ozeryanskii et al., 2009).
Stereochemistry and Asymmetric Synthesis
- Stereoselective Synthesis of Nature-Identical Compounds : T. Benincori et al. (2005) conducted a process-scale stereoselective synthesis of nature-identical compounds. This study is relevant for understanding the asymmetric synthesis in organic chemistry (Benincori et al., 2005).
Chemical Reactions and Mechanisms
- Intramolecular Catalysis and Cannizzaro Reaction : K. Bowden et al. (1992) explored the intramolecular Cannizzaro reaction of naphthalene-1,8-dicarbaldehyde. This study contributes to understanding the mechanisms and kinetics of specific chemical reactions in naphthalene derivatives (Bowden et al., 1992).
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9-10H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGXXOTEICTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439615 | |
Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92654-79-0 | |
Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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